Cas no 15093-41-1 (Thiourea,N-phenyl-N'-(1-phenylethyl)-)

Thiourea,N-phenyl-N'-(1-phenylethyl)- structure
15093-41-1 structure
Product Name:Thiourea,N-phenyl-N'-(1-phenylethyl)-
CAS No:15093-41-1
MF:C15H16N2S
MW:256.365942001343
CID:197515
PubChem ID:5130888
Update Time:2025-04-19

Thiourea,N-phenyl-N'-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Thiourea,N-phenyl-N'-(1-phenylethyl)-
    • 1-phenyl-3-(1-phenylethyl)thiourea
    • N-phenyl-N'-(1-phenylethyl)thiourea
    • (+-)-N-Phenyl-N'-(1-phenyl-aethyl)-thioharnstoff
    • (+-)-N-phenyl-N'-(1-phenyl-ethyl)-thiourea
    • AC1NO1SN
    • ARONIS022512
    • CTK8E3068
    • NCIOpen2_006627
    • NSC99143
    • Thiourea, N-phenyl-N'-(1-phenylethyl)-
    • SCHEMBL5455317
    • DTXSID10408614
    • 15093-41-1
    • NSC-99143
    • AKOS000489214
    • Urea, 1-(.alpha.-methylbenzyl)-3-phenyl-2-thio-
    • 1-(alpha-methylbenzyl)-3-phenylthiourea
    • N-phenyl-N/'-(1-phenylethyl)thiourea
    • AKOS016352274
    • N-Phenyl-N'-(1-phenylethyl)thiourea #
    • KPHXIOWPVPBEKR-UHFFFAOYSA-N
    • N-Phenyl-N'-(.alpha.-methylbenzyl)thiourea
    • 3-phenyl-1-(1-phenylethyl)thiourea
    • Inchi: 1S/C15H16N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2-12H,1H3,(H2,16,17,18)
    • InChI Key: KPHXIOWPVPBEKR-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=CC=CC=1)NC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 256.10358
  • Monoisotopic Mass: 256.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • PSA: 24.06
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